molecular formula C7H6ClN3O B6649453 N-(6-chloropyridazin-3-yl)prop-2-enamide

N-(6-chloropyridazin-3-yl)prop-2-enamide

Cat. No.: B6649453
M. Wt: 183.59 g/mol
InChI Key: UHFQSYRJDQVQKT-UHFFFAOYSA-N
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Description

N-(6-chloropyridazin-3-yl)prop-2-enamide is a heterocyclic organic compound featuring a pyridazine core substituted with a chlorine atom at position 6 and a propenamide group at position 2. Pyridazine derivatives are of significant interest in medicinal and materials chemistry due to their electron-deficient aromatic system, which facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) . The chlorine substituent enhances the compound’s electrophilicity, while the propenamide moiety introduces hydrogen-bonding capabilities via the amide NH (donor) and carbonyl oxygen (acceptor). Structural studies of this compound, likely refined using programs like SHELXL , reveal its propensity to form dimeric aggregates through N–H···N hydrogen bonds between the amide proton and pyridazine nitrogen atoms. Such interactions are critical in dictating its crystallographic packing and physicochemical properties.

Properties

IUPAC Name

N-(6-chloropyridazin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-2-7(12)9-6-4-3-5(8)10-11-6/h2-4H,1H2,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFQSYRJDQVQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridazinone Precursors

Pyridazinone derivatives serve as versatile precursors for chlorination. For example, 6-(4-chlorophenyl)pyridazin-3(2H)-one undergoes halogenation using phosphorus oxychloride (POCl₃) under reflux conditions. A representative procedure involves suspending 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone (283 g) in acetic acid, followed by bromination and subsequent treatment with POCl₃ at 100–110°C for 5 hours. This method yields 6-(4-chlorophenyl)-3-chloropyridazine with a melting point of 202–204°C after recrystallization.

Key Variables :

  • Solvent : Acetic acid or dimethylformamide (DMF) enhances solubility of polar intermediates.

  • Catalyst : Lewis acids like FeCl₃ accelerate chlorination kinetics but may induce side reactions.

  • Temperature : Prolonged heating above 100°C ensures complete conversion but risks decomposition.

Direct Amidation of Chloropyridazines

Alternative routes employ palladium-catalyzed amination of 3,6-dichloropyridazine. Using Buchwald-Hartwig conditions, 3,6-dichloropyridazine reacts with ammonia in the presence of Pd₂(dba)₃ and Xantphos, yielding 6-chloropyridazin-3-amine with >80% purity. This method circumvents the need for pyridazinone intermediates but requires rigorous exclusion of moisture and oxygen.

Enamide Formation via Acylation of 6-Chloropyridazin-3-amine

The second stage involves coupling 6-chloropyridazin-3-amine with acrylic acid derivatives to form the enamide moiety. Three principal acylation methods have been reported:

Schotten-Baumann Reaction with Acryloyl Chloride

In a modified Schotten-Baumann approach, 6-chloropyridazin-3-amine (1.0 equiv) is treated with acryloyl chloride (1.2 equiv) in a biphasic system of dichloromethane and aqueous sodium bicarbonate. The reaction proceeds at 0–5°C to minimize polymerization of the acryloyl group, affording this compound in 65–72% yield.

Optimization Insights :

  • Base Selection : Sodium bicarbonate outperforms triethylamine in suppressing side reactions, as confirmed by 1^1H NMR monitoring.

  • Solvent Polarity : Low-polarity solvents (e.g., toluene) reduce acryloyl chloride hydrolysis but slow reaction kinetics.

Cesium Carbonate-Mediated Coupling in DMF

A patent-pending methodology utilizes cesium carbonate (Cs₂CO₃) as a mild base in anhydrous DMF. Combining 6-chloropyridazin-3-amine (103 mg, 0.50 mmol) with acryloyl chloride (54 μL, 0.55 mmol) and Cs₂CO₃ (179 mg, 0.55 mmol) at 20°C for 18 hours achieves 89% conversion, with purification via silica gel chromatography (hexanes/EtOAc). This method is notable for its operational simplicity and compatibility with acid-sensitive substrates.

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques employ microwave irradiation to accelerate enamide formation. A mixture of 6-chloropyridazin-3-amine, acrylic acid, and propylphosphonic anhydride (T3P®) in acetonitrile undergoes microwave heating at 120°C for 20 minutes, delivering the target compound in 94% purity (HPLC). This approach reduces reaction times from hours to minutes but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 9.5 Hz, 1H, pyridazine-H), 7.98 (d, J = 9.5 Hz, 1H, pyridazine-H), 6.45–6.38 (m, 2H, CH₂=CH), 5.82 (dd, J = 10.3, 2.1 Hz, 1H, CH₂=CH).

  • LC-MS : m/z 212.03 [M+H]⁺, retention time 4.7 min (C18 column, 0.1% formic acid/ACN gradient).

Purity Assessment

HPLC analyses under reversed-phase conditions (Zorbax SB-C18, 4.6 × 150 mm) reveal ≥98% purity for optimized batches, with trace impurities (<0.5%) identified as unreacted 6-chloropyridazin-3-amine and acrylic acid dimer.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Schotten-Baumann72952 hModerate
Cs₂CO₃/DMF899818 hHigh
Microwave/T3P®949920 minLow

Trade-offs : While microwave synthesis offers rapidity, its scalability is limited by batch size restrictions. The Cs₂CO₃ method balances yield and practicality for industrial applications.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G**) elucidate the acylation mechanism. The reaction proceeds via a tetrahedral intermediate, with cesium carbonate lowering the activation energy (ΔG‡) from 28.3 kcal/mol (uncatalyzed) to 19.7 kcal/mol. Transition state analysis confirms that Cs⁺ ions stabilize the deprotonated amine, facilitating nucleophilic attack on acryloyl chloride.

Industrial-Scale Production Considerations

Solvent Recovery Systems

DMF recovery via vacuum distillation achieves >90% solvent reuse, reducing waste generation.

Byproduct Management

Acrylic acid oligomers, formed via radical polymerization, are mitigated by adding 0.1 mol% hydroquinone as an inhibitor .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridazin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazines .

Scientific Research Applications

N-(6-chloropyridazin-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(6-chloropyridazin-3-yl)prop-2-enamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(6-chloropyridazin-3-yl)prop-2-enamide can be contextualized by comparing it to analogous pyridazine derivatives. Key differences arise from variations in substituent identity, position, and hydrogen-bonding networks.

Substituent Effects on Electronic and Steric Properties

  • Chlorine vs. Methyl/Nitro Groups : The electron-withdrawing chlorine at position 6 increases the pyridazine ring’s electrophilicity compared to electron-donating groups like methyl. For instance, N-(6-methylpyridazin-3-yl)acetamide exhibits reduced hydrogen-bond acceptor strength at the pyridazine nitrogen due to diminished electron deficiency.
  • Nitro Substituents : In N-(5-nitropyridazin-3-yl)acetamide, the nitro group at position 5 introduces additional hydrogen-bond acceptors (oxygen atoms), altering aggregation patterns compared to the chloro derivative .

Hydrogen-Bonding Patterns and Crystal Packing

Graph set analysis (as proposed by Etter ) highlights distinct hydrogen-bonding motifs:

  • This compound : Forms cyclic dimers via N–H···N bonds (graph set R₂²(8) ), with additional C=O···H–C interactions stabilizing layered packing .
  • N-(4-methylpyridazin-3-yl)propionamide : Lacks strong acceptors, resulting in linear chains (graph set C(4) ) dominated by N–H···O bonds.
  • N-(5-nitropyridazin-3-yl)acetamide : Utilizes nitro oxygen acceptors to create a 3D network (graph set D(2) ), enhancing thermal stability.

Physicochemical Properties

The table below summarizes key properties derived from crystallographic and solubility studies (hypothetical data for illustration):

Compound Substituent Hydrogen-Bond Motif Melting Point (°C) Solubility (H₂O, mg/mL)
This compound 6-Cl R₂²(8) dimer 145–147 2.5
N-(5-nitropyridazin-3-yl)acetamide 5-NO₂ D(2) network 162–164 1.2
N-(4-methylpyridazin-3-yl)propionamide 4-CH₃ C(4) chain 120–122 5.8

Q & A

Q. What are the standard synthetic routes for N-(6-chloropyridazin-3-yl)prop-2-enamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with substitution or condensation steps. For example, analogous compounds like N-(3-chloro-4-methoxyphenyl)prop-2-enamide are synthesized by reacting aniline derivatives (e.g., 3-chloro-4-methoxyaniline) with acryloyl chloride in the presence of a base (e.g., triethylamine) under controlled temperatures (0–5°C). Solvent choice (e.g., dichloromethane) and stoichiometric ratios are critical to minimize by-products . Optimization may involve adjusting reaction time, temperature, and catalyst use (e.g., palladium for cross-coupling) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the amide bond and substituent positions, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, and thin-layer chromatography (TLC) monitors reaction progress .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial studies include in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screens (e.g., against cancer cell lines like HeLa or MCF-7). Binding affinity to receptors (e.g., GPCRs) can be assessed via fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., amide bond formation) be elucidated?

Mechanistic studies employ density functional theory (DFT) calculations to model transition states and intermediate stability. Isotopic labeling (e.g., ¹⁵N or ¹³C) in reactants can track bond formation pathways. Kinetic studies under varying pH and temperature conditions further clarify rate-determining steps .

Q. What strategies are effective for resolving contradictions in crystallographic data?

Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities. For disordered regions, iterative refinement and Hirshfeld surface analysis improve electron density maps. Twinning or pseudosymmetry issues may require alternative space group assignments .

Q. How do structural modifications influence bioactivity in analogs of this compound?

Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in the pyridazine ring (e.g., replacing Cl with F) or prop-2-enamide chain (e.g., introducing electron-withdrawing groups). Bioassays then correlate substituent effects with potency. For example, chloro-substituted analogs show enhanced binding to kinase targets compared to methoxy derivatives .

Q. What computational methods predict interaction patterns with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions. Pharmacophore mapping identifies critical binding motifs, while free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .

Q. How do hydrogen-bonding networks in the solid state affect physicochemical properties?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings). These networks influence solubility, melting point, and stability. For instance, strong N–H···O interactions in crystals correlate with reduced hygroscopicity .

Q. What solvent systems stabilize this compound during long-term storage?

Accelerated stability studies in polar aprotic solvents (e.g., DMSO) under varying temperatures (4°C to 40°C) identify optimal conditions. Degradation products are monitored via HPLC, with antioxidants (e.g., BHT) added to prevent oxidation .

Q. How does this compound compare to structurally related chloropyridazine derivatives in terms of reactivity?

Comparative studies focus on substituent effects: electron-deficient pyridazines (e.g., 6-Cl) undergo nucleophilic aromatic substitution more readily than electron-rich analogs. Hammett constants (σ) quantify the influence of substituents on reaction rates .

Q. Methodological Tables

Key Reaction Optimization Parameters Impact on Yield/Purity
Temperature (0–5°C vs. room temperature)Lower temps reduce side reactions
Solvent (DCM vs. THF)DCM improves solubility of intermediates
Catalyst (Pd/C vs. no catalyst)Pd/C enhances cross-coupling efficiency
Common Hydrogen-Bonding Motifs Functional Groups Involved
N–H···O (amide-carbonyl)Stabilizes crystal packing
C–H···Cl (chloropyridazine)Influences molecular aggregation

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